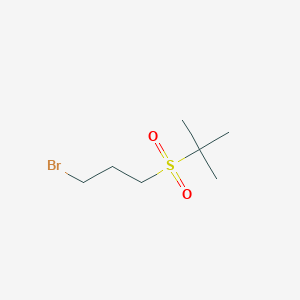

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Bromo-3-(2-methylpropane-2-sulfonyl)propane” is a chemical compound that belongs to the class of alkyl bromides. It has a CAS Number of 5755-80-6 and a molecular weight of 243.16 . The compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Molecular Structure Analysis

The molecular formula of “1-Bromo-3-(2-methylpropane-2-sulfonyl)propane” is C7H15BrO2S . This indicates that the compound contains seven carbon atoms, fifteen hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom.Applications De Recherche Scientifique

Synthesis of Radiolabeled Compounds

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane has been utilized in the synthesis of radiolabeled compounds for imaging purposes. For instance, it played a role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in positron emission tomography (PET) imaging. The process involved fluorination and further reactions to produce a radiolabeled compound with high radiochemical purity and specific activity (Klok et al., 2006).

Organic Synthesis

The chemical has been employed in organic synthesis, particularly in the preparation of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines. This method has expanded the toolbox for synthesizing functionalized sulfonamides and other derivatives, showcasing the versatility of 1-bromo-3-(2-methylpropane-2-sulfonyl)propane in organic chemistry (D’hooghe et al., 2005).

Multi-Coupling Reactions

This compound has also been identified as a multi-coupling reagent in synthetic chemistry. It reacts well with various electrophiles, including aldehydes, ketones, nitriles, and alkynes, in the presence of zinc metal to produce unsaturated sulfones. These sulfones can further undergo reactions with nucleophiles, leading to highly functionalized compounds, demonstrating the compound's utility in complex organic synthesis (Auvray et al., 1985).

Surface-Active Properties Research

In another study, sulfobetaine-type zwitterionic gemini surfactants were synthesized using a compound structurally related to 1-bromo-3-(2-methylpropane-2-sulfonyl)propane. These surfactants exhibited unique physicochemical properties, including critical micelle concentration and surface tension, contributing to our understanding of surfactant behavior in aqueous solutions (Yoshimura et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2-(3-bromopropylsulfonyl)-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO2S/c1-7(2,3)11(9,10)6-4-5-8/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGZEZOFXLQKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)

![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)

![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)

![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)

![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)